 
            | REACTION_CXSMILES | C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[CH2:10][CH2:9]1)=O)CCC>C(O)(C(F)(F)F)=O>[CH2:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 | 
| Name | 
                                                                                    
                                                                                                                                                                            N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine                                                                                                                                                                     | 
| Quantity | 
                                                                                    960 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)OC(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    8 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(=O)(C(F)(F)F)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The TFA was evaporated in a stream of N2                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                to the residue was added water and NaOH to pH12                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The basic mixture was extracted with 3×15 ml of ethyl acetate                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried with Na2SO4                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated to 566 mg of an oil whose mass spectrum                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)OC(=O)N1CCNCC1                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |